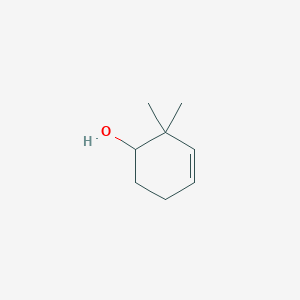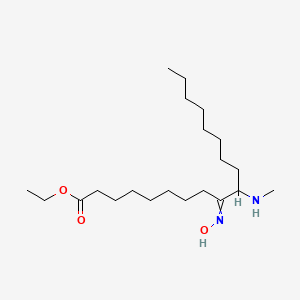![molecular formula C27H20N4S2 B14460342 4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline CAS No. 71609-28-4](/img/structure/B14460342.png)
4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline consists of two benzothiazole rings connected by a methylene bridge, with aniline groups attached to each benzothiazole ring.
Méthodes De Préparation
The synthesis of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline typically involves the reaction of 2-aminobenzothiazole with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge that links the two benzothiazole rings. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the benzothiazole rings.
Applications De Recherche Scientifique
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Benzothiazole derivatives, including 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline, have shown potential as therapeutic agents due to their biological activities.
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in gas storage, catalysis, and sensing.
Mécanisme D'action
The mechanism of action of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor in donor-acceptor polymers, facilitating charge transport and improving device performance. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline can be compared with other benzothiazole derivatives, such as:
4,4’-[Benzo[c][1,2,5]thiadiazole-4,7-diyl]dianiline: This compound has a similar structure but contains a thiadiazole ring instead of a benzothiazole ring.
2,1,3-Benzothiadiazole: This compound is a simpler benzothiazole derivative and is used as a building block for various organic materials and pharmaceuticals.
The uniqueness of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline lies in its specific structural features, which confer distinct electronic and biological properties, making it a valuable compound for diverse scientific research applications.
Propriétés
Numéro CAS |
71609-28-4 |
|---|---|
Formule moléculaire |
C27H20N4S2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
4-[6-[[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]methyl]-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C27H20N4S2/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2 |
Clé InChI |
XKCXCHQSIWLYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


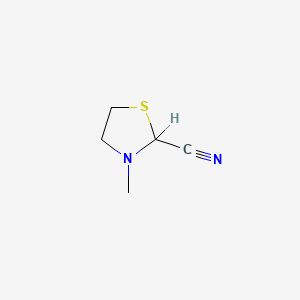
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
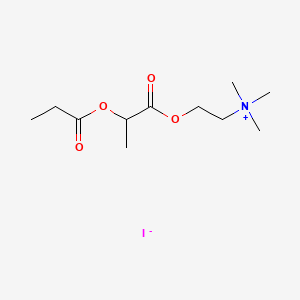
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
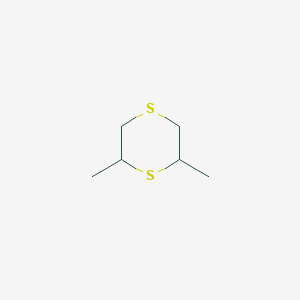

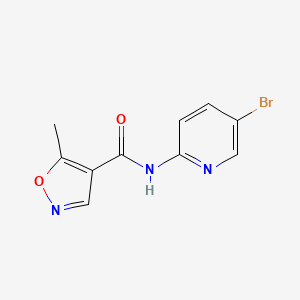
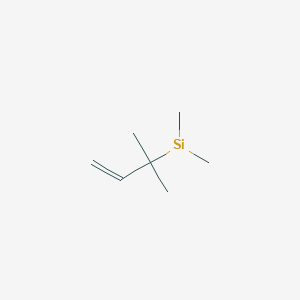

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
